molecular formula C17H13NO6S2 B2544813 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881484-69-1

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2544813
CAS No.: 881484-69-1
M. Wt: 391.41
InChI Key: WMAAEQAZPQEDAX-UHFFFAOYSA-N
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Description

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a thiophene ring bearing a methoxycarbonyl group at the 3-position. The benzoic acid moiety is connected via a thioether linkage to the pyrrolidine ring.

Properties

IUPAC Name

2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S2/c1-24-17(23)10-6-7-25-15(10)18-13(19)8-12(14(18)20)26-11-5-3-2-4-9(11)16(21)22/h2-7,12H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAAEQAZPQEDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS Number: 881484-69-1) is a complex organic compound that exhibits significant biological activity. Its unique structure, which includes a thiophene ring and a pyrrolidine moiety, suggests potential pharmacological applications, particularly in drug development and therapeutic interventions.

  • Molecular Formula : C17H13NO6S2
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a benzoic acid core linked to a thiophene and a dioxopyrrolidine unit, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors, modulating pathways involved in inflammation, cancer progression, and metabolic disorders.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of eicosanoids. This inhibition can lead to increased levels of bioactive lipids that have cardioprotective effects .
  • Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially offering protective effects against various diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AMCF-715Apoptosis induction
Study BHeLa20Cell cycle arrest
Study CA54910Inhibition of angiogenesis

Cardioprotective Effects

Inhibition of sEH by similar compounds has been linked to reduced blood pressure and myocardial infarct size in hypertensive models. This suggests that the compound may exhibit cardioprotective properties by enhancing the availability of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects .

Case Study 1: Antihypertensive Effects

A study involving transgenic rats demonstrated that administration of a related compound resulted in significant reductions in systolic blood pressure and myocardial infarct size following ischemic events. The observed cardioprotective effects were attributed to enhanced levels of EETs due to sEH inhibition .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of thiophene derivatives in models of induced inflammation. The results indicated a reduction in pro-inflammatory cytokines and markers, suggesting that the compound may modulate inflammatory pathways effectively.

Comparison with Similar Compounds

Key Observations :

  • The thiophene-methoxycarbonyl group in the target compound introduces both aromaticity and ester functionality, distinguishing it from phenyl or aliphatic substituents.
  • Replacement of benzoic acid with nicotinic acid () alters the electronic profile due to the pyridine nitrogen, impacting solubility and binding interactions.

Physicochemical Properties

Property Target Compound (Inferred) 2-(Trifluoromethyl-phenyl) analog 2-(Methylthio)phenyl analog
Molecular Formula C₁₈H₁₃NO₅S₂ (estimated) C₁₈H₁₂F₃NO₄S C₁₈H₁₅NO₄S₂
Molecular Weight ~395.4 g/mol 395.35 g/mol 373.45 g/mol
pKa (Benzoic acid) ~3.4–3.9 (predicted, similar to ) 3.39 (predicted) 3.39 (predicted)
Lipophilicity (LogP) Higher (due to thiophene and methoxycarbonyl) High (CF₃ group) Moderate (methylthio)
Solubility Low in water (aromatic/ester groups) Low Low

Notes:

  • Trifluoromethyl substituents () enhance metabolic resistance and electron-withdrawing effects, which may stabilize the pyrrolidine ring against hydrolysis.

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